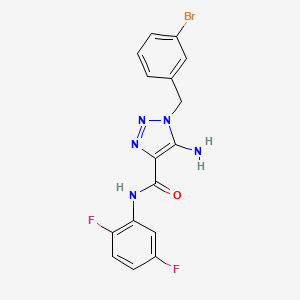
5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve studying the compound’s molecular structure using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (like melting point, boiling point, and solubility) and its chemical properties (like acidity or basicity).Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1,2,3-Triazole derivatives have been explored for their anticancer properties. A study by Bekircan et al. (2008) synthesized new triazole derivatives and evaluated their anticancer activity against a panel of 60 cell lines derived from various cancer types. The research indicated that certain triazole compounds exhibited promising anticancer effects, suggesting the potential utility of triazole derivatives, including structures similar to the specified compound, in developing novel anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Applications
Another significant area of application for 1,2,3-triazole derivatives is in combating microbial infections. Pokhodylo et al. (2021) synthesized novel triazole-4-carboxamides and evaluated their antimicrobial activities against primary pathogens including bacterial strains (Escherichia coli, Klebsiella pneumonia, etc.) and fungal strains (Candida albicans). Some compounds demonstrated moderate to good activities, highlighting the potential of triazole derivatives in antimicrobial drug development (Pokhodylo, Manko, Finiuk, et al., 2021).
Synthesis and Structural Studies
The versatility of triazole derivatives extends to their synthesis and structural utility in medicinal chemistry. Research by L'abbé et al. (2010) and Ferrini et al. (2015) has focused on the synthesis of triazole compounds and their potential as scaffolds for developing peptidomimetics or biologically active compounds. These studies illustrate the chemical diversity and adaptability of triazole derivatives for various scientific and pharmaceutical applications (L'abbé, Meutermans, Van Meervelt, et al., 2010); (Ferrini, Chandanshive, Lena, et al., 2015).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm, and the precautions that should be taken when handling it.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
Eigenschaften
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-difluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-13-7-11(18)4-5-12(13)19/h1-7H,8,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJZZYAEEGOSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2630355.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B2630356.png)
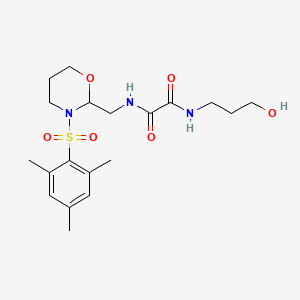
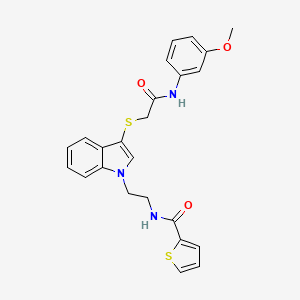
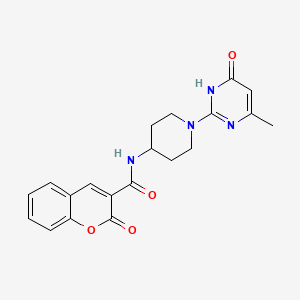
![1-[3-(2-Ethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2630364.png)
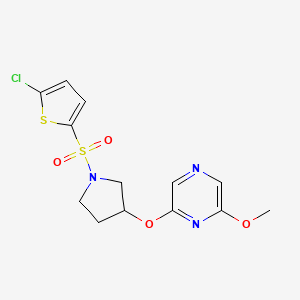
![6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2630368.png)
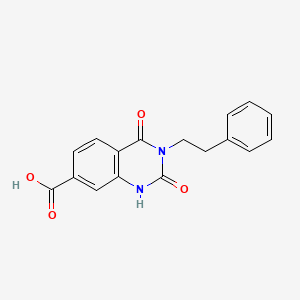
![5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2630370.png)
![[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2630371.png)
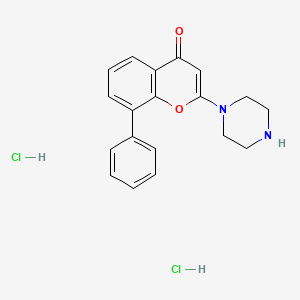
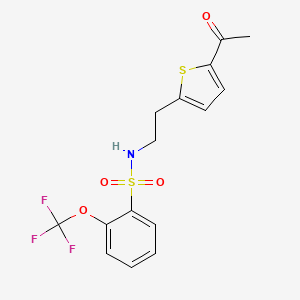
![1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2630378.png)